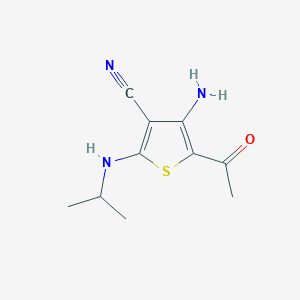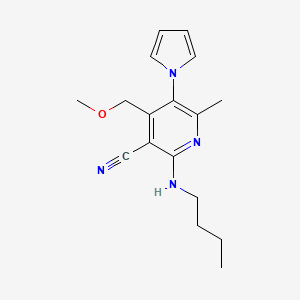![molecular formula C21H21N5 B11046071 N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11046071.png)
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The purity of the final product is often ensured through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of metalloproteases, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can disrupt normal enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and binding affinity in various applications, making it a valuable compound for targeted research and industrial uses.
Propriétés
Formule moléculaire |
C21H21N5 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
InChI |
InChI=1S/C21H21N5/c1-16-20(17(2)26(23-16)19-11-7-4-8-12-19)15-22-21-13-14-25(24-21)18-9-5-3-6-10-18/h3-12,15H,13-14H2,1-2H3 |
Clé InChI |
KICBOKAWNCTNDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NC3=NN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046001.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B11046003.png)
![butyl 4-[3-(octahydro-2H-isoindol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11046008.png)
![2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B11046016.png)
![4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11046017.png)

![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11046027.png)
![5-Tert-butyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11046029.png)
![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11046030.png)
![2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone](/img/structure/B11046037.png)

![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B11046044.png)
![1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11046059.png)
![2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11046060.png)